3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.20082506 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Pharmacokinetics
Its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of F2323-1314’s action are currently unknown
生化学分析
Biochemical Properties
F2323-1314 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . The interaction between F2323-1314 and AchE results in the inhibition of the enzyme’s activity, which can affect nerve pulse transmission. Additionally, F2323-1314 has been shown to influence the levels of malondialdehyde (MDA), a biomarker for oxidative stress .
Cellular Effects
F2323-1314 has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with AchE can lead to significant behavioral changes and body movement impairment in organisms . Furthermore, F2323-1314’s impact on oxidative stress markers like MDA suggests its role in modulating cellular responses to oxidative damage .
Molecular Mechanism
The molecular mechanism of F2323-1314 involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of AchE, leading to a reduction in the enzyme’s activity . This inhibition affects the hydrolysis of acetylcholine, thereby altering nerve pulse transmission. Additionally, F2323-1314’s influence on oxidative stress markers indicates its role in modulating oxidative damage pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of F2323-1314 have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, but its long-term effects on cellular function, particularly in relation to oxidative stress and enzyme inhibition, are still being investigated . Studies have indicated that the compound’s effects on AchE activity and MDA levels are consistent over time .
Dosage Effects in Animal Models
The effects of F2323-1314 vary with different dosages in animal models. Higher doses of the compound have been associated with increased oxidative stress, as indicated by elevated MDA levels . The dose-dependent increase in MDA concentration was found to be statistically insignificant in some studies . Additionally, the compound’s impact on AchE activity and behavioral changes in animal models suggests potential toxic or adverse effects at high doses .
Metabolic Pathways
F2323-1314 is involved in several metabolic pathways, interacting with enzymes and cofactors. Its interaction with AchE is a key aspect of its metabolic role, affecting the hydrolysis of acetylcholine . The compound’s influence on oxidative stress markers like MDA also suggests its involvement in pathways related to oxidative damage and cellular stress responses .
Transport and Distribution
The transport and distribution of F2323-1314 within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues are influenced by its binding to AchE and other biomolecules . This distribution pattern is crucial for understanding the compound’s therapeutic potential and toxicity .
Subcellular Localization
F2323-1314’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its effects on enzyme activity and oxidative stress markers . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
生物活性
The compound 3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its significant biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results against various cancer cell lines:
- IC50 Values :
- A549 (lung cancer): IC50=26μM
- HeLa (cervical cancer): IC50=49.85μM
- MCF-7 (breast cancer): IC50=3.3μM
These values indicate significant cytotoxic effects at relatively low concentrations .
Antimicrobial Activity
The compound exhibits antimicrobial properties against a variety of pathogens. Studies have reported:
- Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus and Escherichia coli.
- The compound's structural modifications enhance its antimicrobial efficacy.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism is crucial for treating conditions such as arthritis and other inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit several kinases involved in cancer progression.
- Phosphodiesterase Inhibition : It acts as an inhibitor of phosphodiesterase type 4B (PDE4B), which plays a role in inflammation and immune response regulation .
Study 1: Anticancer Efficacy
In a study conducted by Wei et al., the compound was tested on A549 lung cancer cells. The results demonstrated that the compound induced apoptosis and inhibited cell proliferation effectively compared to standard treatments.
Study 2: Antimicrobial Screening
A comprehensive screening against common bacterial strains revealed that the compound significantly reduced bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests potential for development into new antimicrobial agents.
Data Summary Table
特性
IUPAC Name |
3,5-dimethyl-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-5-4-6-19(10-16)14-28-15-26-22-21(24(28)31)13-27-29(22)8-7-25-23(30)20-11-17(2)9-18(3)12-20/h4-6,9-13,15H,7-8,14H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEVXHBRMMFBLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。